molecular formula C12H21NO2S B12919137 5-[(Octylsulfanyl)methyl]-1,2-oxazol-3(2H)-one CAS No. 89660-69-5

5-[(Octylsulfanyl)methyl]-1,2-oxazol-3(2H)-one

Cat. No.: B12919137
CAS No.: 89660-69-5
M. Wt: 243.37 g/mol
InChI Key: APCZBCGQGWLJIP-UHFFFAOYSA-N
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Description

Structure and Key Features: 5-[(Octylsulfanyl)methyl]-1,2-oxazol-3(2H)-one is a substituted isoxazolone derivative characterized by a 1,2-oxazol-3(2H)-one core. The compound features an octylsulfanyl-methyl substituent at the 5-position of the heterocyclic ring. This substitution introduces a hydrophobic alkyl chain with a thioether linkage, which significantly influences its physicochemical properties, such as solubility and lipophilicity.

The octylsulfanyl group may be introduced via nucleophilic substitution or thiol-ene chemistry. Applications of such compounds are often explored in agrochemicals (e.g., fungicides) or as intermediates in pharmaceutical synthesis, leveraging their heterocyclic reactivity .

Properties

CAS No.

89660-69-5

Molecular Formula

C12H21NO2S

Molecular Weight

243.37 g/mol

IUPAC Name

5-(octylsulfanylmethyl)-1,2-oxazol-3-one

InChI

InChI=1S/C12H21NO2S/c1-2-3-4-5-6-7-8-16-10-11-9-12(14)13-15-11/h9H,2-8,10H2,1H3,(H,13,14)

InChI Key

APCZBCGQGWLJIP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCSCC1=CC(=O)NO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Octylthio)methyl)isoxazol-3(2H)-one typically involves the formation of the isoxazole ring followed by the introduction of the octylthio group. One common method is the cycloaddition reaction, where a nitrile oxide reacts with an alkyne to form the isoxazole ring. The octylthio group can then be introduced through a substitution reaction using an appropriate thiol reagent under basic conditions.

Industrial Production Methods

Industrial production of 5-((Octylthio)methyl)isoxazol-3(2H)-one may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yield and purity of the final product. Catalysts and solvents used in the reactions are chosen to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-((Octylthio)methyl)isoxazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the octylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The isoxazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The octylthio group can be substituted with other nucleophiles, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted isoxazoles depending on the nucleophile used.

Scientific Research Applications

5-((Octylthio)methyl)isoxazol-3(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-((Octylthio)methyl)isoxazol-3(2H)-one involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The octylthio group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The exact pathways and targets depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Isoxazolone derivatives exhibit diverse biological and chemical properties depending on their substituents. Below is a detailed comparison of 5-[(Octylsulfanyl)methyl]-1,2-oxazol-3(2H)-one with structurally related compounds.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Key Properties/Applications References
This compound C₁₂H₂₁NO₂S 255.36 Octylsulfanyl-methyl Likely agrochemical intermediate; hydrophobic Inferred
Hymexazol (3-Hydroxy-5-methylisoxazole) C₄H₅NO₂ 99.09 Methyl Fungicide; systemic activity in soil
5-(Chloromethyl)-1,2-oxazol-3(2H)-one C₄H₄ClNO₂ 133.53 Chloromethyl Reactive intermediate; potential alkylating agent
Muscimol (5-(Aminomethyl)-1,2-oxazol-3(2H)-one) C₄H₆N₂O₂ 114.10 Aminomethyl Psychoactive (GABA agonist); Amanita mushroom toxin
5-[(2R,4S)-2-Benzylpiperidin-4-yl]-1,2-oxazol-3(2H)-one C₁₅H₁₈N₂O₂ 258.32 Benzylpiperidinyl Pharmacological interest (structural complexity)

Key Comparative Analysis :

Substituent Effects on Lipophilicity: The octylsulfanyl-methyl group in the target compound confers high lipophilicity (logP ~4.5 estimated), making it suitable for lipid-rich environments or slow-release formulations. In contrast, hymexazol (methyl substituent) has lower logP (~0.5), favoring water solubility and soil mobility . Muscimol’s aminomethyl group enhances polarity, enabling blood-brain barrier penetration for neurological activity .

Reactivity and Functional Potential: The chloromethyl derivative (C₄H₄ClNO₂) is highly reactive due to the labile chlorine atom, serving as a precursor for further alkylation or cross-coupling reactions . The octylsulfanyl group’s thioether linkage may participate in redox reactions or serve as a prodrug moiety in drug design.

Biological Activity :

  • Hymexazol is widely used as a soil fungicide, inhibiting fungal cytochrome P450 enzymes. Its efficacy is attributed to systemic translocation in plants .
  • Muscimol ’s neuroactivity contrasts sharply with the agrochemical focus of other derivatives, highlighting the scaffold’s versatility .
  • The benzylpiperidinyl derivative (C₁₅H₁₈N₂O₂) exemplifies structural complexity for targeting specific receptors (e.g., serotonin or dopamine pathways) .

Table 2: Thermal and Spectroscopic Data

Compound Melting Point (°C) Boiling Point (°C) Key Spectral Features (IR/NMR)
This compound Not reported Not reported IR: C=O stretch ~1740 cm⁻¹; S-CH₂ absorption ~650 cm⁻¹
Hymexazol 86–87 228 (decomposes) ¹H NMR (DMSO-d₆): δ 2.25 (s, 3H, CH₃), 6.15 (s, 1H, C=CH)
5-(Chloromethyl)-1,2-oxazol-3(2H)-one 45–47 Not reported ¹³C NMR: δ 42.1 (CH₂Cl), 165.2 (C=O)

Research Findings and Implications

  • Structure-Activity Relationships (SAR) :
    The antifungal activity of hymexazol is diminished when the methyl group is replaced with bulkier substituents (e.g., octylsulfanyl), suggesting steric hindrance affects enzyme binding . Conversely, hydrophobic groups may enhance persistence in lipid-rich environments.

  • Synthetic Utility :
    Chloromethyl and sulfanyl derivatives serve as versatile intermediates for synthesizing bioactive molecules. For example, the octylsulfanyl group could be oxidized to a sulfone for enhanced electrophilicity .

  • Unresolved Questions: The biological activity of this compound remains underexplored.

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